5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine
Description
5-[(4-Chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 4, an azo-linked 4-chlorophenyl group at position 5, and an amine group at position 2.
Synthetic routes often involve coupling reactions between diazonium salts and thiazole precursors. For example, Fe₃O₄@SiO₂@Tannic acid catalysts have been employed to achieve high yields (~67–70%) in analogous azo-thiazole syntheses . Structural characterization via NMR (δ 7.38–7.55 ppm for aromatic protons) and elemental analysis (C, 66.93%; H, 6.16%; N, 8.21%) confirms its purity .
Properties
IUPAC Name |
5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4S/c16-11-6-8-12(9-7-11)19-20-14-13(18-15(17)21-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLXTLILXBPUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423472 | |
| Record name | NSC125411 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26179-16-8 | |
| Record name | NSC125411 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC125411 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Thiourea reacts with α-haloketones (e.g., phenacyl bromide) in refluxing ethanol to yield 4-phenyl-1,3-thiazole-2-amine. The mechanism proceeds through nucleophilic attack of the thioamide’s sulfur on the α-carbon of the ketone, followed by cyclization and elimination of hydrogen bromide:
Key Parameters :
Spectroscopic Validation
The product is characterized by:
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FT-IR : N–H stretch at 3300–3400 cm⁻¹ (amine), C=N stretch at 1600 cm⁻¹ (thiazole ring).
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¹H NMR : Singlet at δ 6.5 ppm (C5-H, thiazole), multiplet at δ 7.2–7.8 ppm (aromatic protons).
Diazotization and Coupling: Introduction of the 4-Chlorophenyl Diazenyl Group
The second step involves introducing the diazenyl (-N=N-) moiety at position 5 of the thiazole ring via electrophilic aromatic substitution using a diazonium salt derived from 4-chloroaniline.
Diazonium Salt Formation
4-Chloroaniline is diazotized under acidic conditions:
Critical Conditions :
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Temperature : 0–5°C to prevent diazonium salt decomposition.
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Acid : Excess HCl (2.5 equiv) to maintain pH < 1.
Diazo Coupling Reaction
The diazonium salt couples with 4-phenyl-1,3-thiazole-2-amine in a sodium acetate-buffered solution (pH 4–5), targeting position 5 of the thiazole due to electron-donating effects of the 2-amine group:
Optimization Insights :
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Coupling Position : The 2-amine group directs electrophiles to position 5 via resonance activation.
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Solvent : Aqueous ethanol (1:1 v/v) enhances solubility and reaction kinetics.
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Yield : 60–75% (estimated from analogous diazenyl syntheses).
Alternative Synthetic Routes and Comparative Analysis
While the Hantzsch-diazo coupling sequence is the most direct route, alternative strategies have been explored:
Hydrazonoyl Halide Cyclization
Hydrazonoyl halides (e.g., 4-chlorophenylhydrazonoyl chloride) can react with thioamide precursors to form diazenyl-thiazole derivatives in a single step. However, this method requires stringent anhydrous conditions and offers lower regioselectivity.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times (e.g., 30 minutes for thiazole formation) but necessitates specialized equipment and offers marginal yield improvements (~5–10%).
Physicochemical and Spectroscopic Characterization
The final product is validated using advanced analytical techniques:
Challenges and Industrial Scalability
Chemical Reactions Analysis
5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Its potential anticancer properties are being explored in preclinical studies.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells. The compound’s interaction with cellular pathways and molecular targets is an area of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Findings:
Core Heterocycle Influence :
- Thiazole vs. Thiadiazole : The thiazole core in the target compound offers greater π-conjugation than thiadiazole (e.g., compound 6i), enhancing electronic delocalization and stability . Thiadiazoles, however, exhibit higher electrophilicity due to additional sulfur atoms.
- Substituent Effects : The diazenyl group (-N=N-) in the target compound facilitates redox activity and ligand-metal coordination, contrasting with the thio (-S-) group in 6i, which prioritizes hydrophobic interactions .
Halogen Substituents :
- Chlorine (4-Cl-Ph) in the target compound increases lipophilicity and steric bulk compared to fluorine analogs (e.g., compound 4). This difference impacts crystal packing: chlorine’s larger van der Waals radius induces tighter molecular arrangements than fluorine, as observed in isostructural compounds 4 and 5 .
Biological Relevance :
- Azo-thiazoles like the target compound show promise as antimicrobial and anticancer agents due to the -N=N- group’s ability to intercalate DNA. In contrast, triazole-containing analogs (e.g., compound 4) exhibit enhanced hydrogen-bonding capacity, improving solubility and target binding .
Synthetic Efficiency: The target compound’s synthesis (67% yield) aligns with industry standards, but pyrazole derivatives (e.g., 5-amino-3-...-carbonitrile) achieve higher yields (70–75%) using nanocatalysts like Fe₃O₄@SiO₂@Tannic acid .
Structural and Spectroscopic Insights
- Crystallography : Single-crystal diffraction studies of analogs (e.g., compound 4) reveal planar molecular conformations with slight deviations (e.g., perpendicular fluorophenyl groups), suggesting similar behavior in the target compound .
- NMR Trends : Aromatic protons in diazenyl-thiazoles resonate at δ 7.3–7.6 ppm, while thio-substituted analogs (e.g., 6i) show upfield shifts (δ 7.0–7.4 ppm) due to reduced electron withdrawal .
Biological Activity
5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound (C15H12ClN5S) features a thiazole ring connected to a diazenyl group with a chlorophenyl substituent. The synthesis typically involves the reaction of appropriate thiazole derivatives with diazonium salts, leading to the formation of the desired compound in good yields. For example, one study reported a yield of 86% when synthesizing related compounds using specific reagents under reflux conditions .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds related to this compound. The compound has been tested against various bacterial strains including:
- Gram-positive bacteria : Staphylococcus aureus and Streptococcus pyogenes
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
- Fungi : Candida albicans and Aspergillus niger
The results indicated significant antimicrobial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 10 µg/mL. For instance, one derivative demonstrated comparable efficacy to standard antibiotics such as Ceftizoxime and Gentamicin .
Cytotoxicity and Anticancer Activity
Research has also highlighted the potential anticancer properties of thiazole derivatives. In vitro studies showed that this compound and its derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanisms of action are thought to involve the induction of apoptosis and inhibition of cell proliferation .
Study 1: Antimicrobial Screening
A study synthesized several amides derived from 5-(4-methylphenyl)diazenyl derivatives and evaluated their antimicrobial activities. The results showed that these compounds were effective against both bacterial and fungal strains, with specific derivatives showing enhanced activity compared to traditional antibiotics .
Study 2: Anticancer Activity
In another investigation, derivatives of thiazole compounds were tested against human cancer cell lines. The findings indicated that certain modifications in the thiazole structure significantly increased cytotoxicity, suggesting that the biological activity could be fine-tuned through structural modifications .
Summary of Biological Activities
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization or coupling reactions. For example, thiazole derivatives can be synthesized by reacting appropriate amines with halogenated precursors under basic conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dioxane are preferred for solubility and reaction efficiency .
- Base selection : Triethylamine or potassium carbonate facilitates deprotonation and accelerates cyclization .
- Temperature control : Reactions often require heating (e.g., reflux at 90°C) to drive completion, as seen in analogous thiazole syntheses .
- Monitoring : Thin-layer chromatography (TLC) and NMR are critical for tracking reaction progress and confirming intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with aromatic protons (δ 7.0–8.5 ppm) and thiazole carbons (δ 150–170 ppm) being diagnostic .
- X-ray crystallography : Resolves molecular geometry and confirms diazenyl-thiazole connectivity, as demonstrated for structurally related compounds .
- IR spectroscopy : Identifies functional groups (e.g., NH₂ stretches ~3300 cm⁻¹ and C=N vibrations ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound using Design of Experiments (DoE) methodologies?
- Methodological Answer :
- Parameter screening : Use fractional factorial designs to prioritize variables (e.g., solvent, temperature, catalyst loading) .
- Response surface methods (RSM) : Optimize yield by modeling interactions between factors like reaction time (3–6 hours) and temperature (70–110°C) .
- Statistical validation : Confirm robustness using central composite designs and ANOVA to minimize by-product formation .
Q. What strategies are recommended for resolving contradictory data in biological activity assays for thiazole derivatives like this compound?
- Methodological Answer :
- Orthogonal assays : Cross-validate results using cell-based viability assays (e.g., MTT) and enzymatic inhibition studies to rule out false positives .
- Structure-activity relationship (SAR) analysis : Compare activity across analogs (e.g., substituent effects on the chlorophenyl group) to identify critical pharmacophores .
- Dose-response profiling : Establish EC₅₀/IC₅₀ curves to distinguish true activity from nonspecific effects .
Q. How can molecular docking studies elucidate the mechanism of action of this compound?
- Methodological Answer :
- Target selection : Prioritize proteins with known thiazole-binding pockets (e.g., kinases or tubulin) based on structural analogs .
- Docking protocols : Use software like AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the NH₂ group and active-site residues .
- Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models .
Q. What factors influence the stability of this compound under varying storage conditions, and how can degradation products be identified?
- Methodological Answer :
- Environmental controls : Store in inert atmospheres (N₂/Ar) at –20°C to prevent oxidation or hydrolysis of the diazenyl group .
- Degradation monitoring : Use HPLC-MS to detect breakdown products (e.g., cleavage of the thiazole ring or chlorophenyl dissociation) .
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
